N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-diaminopyrimidine derivatives with suitable alkylating agents can lead to the formation of the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its CDK6 inhibitory activity.
2,4-Diaminopyrimidine Derivatives: Used in various therapeutic applications.
Uniqueness
N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its unique substitution pattern on the pyrazolo[3,4-d]pyrimidine core, which imparts distinct biological activities and potential therapeutic benefits .
Properties
Molecular Formula |
C17H22N6 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H22N6/c1-5-8-18-17-21-15(13-10-19-23(4)16(13)22-17)20-14-7-6-11(2)9-12(14)3/h6-7,9-10H,5,8H2,1-4H3,(H2,18,20,21,22) |
InChI Key |
AKEBMKFSNTZSCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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